molecular formula C13H11NO B13952908 4-(3-Methylpyridin-2-yl)benzaldehyde CAS No. 847446-84-8

4-(3-Methylpyridin-2-yl)benzaldehyde

Cat. No.: B13952908
CAS No.: 847446-84-8
M. Wt: 197.23 g/mol
InChI Key: ASHNBGQNIQIZTC-UHFFFAOYSA-N
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Description

4-(3-Methylpyridin-2-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO. It consists of a benzaldehyde moiety substituted with a 3-methylpyridin-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylpyridin-2-yl)benzaldehyde typically involves the reaction of 3-methylpyridine with benzaldehyde under specific conditions. One common method is the condensation reaction, where the aldehyde group of benzaldehyde reacts with the pyridine ring to form the desired product. This reaction can be catalyzed by acids or bases and often requires controlled temperatures and solvents to optimize yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors. These methods ensure consistent quality and high yield by optimizing reaction conditions such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpyridin-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Methylpyridin-2-yl)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methylpyridin-2-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methylpyridin-2-yl)benzoic acid
  • 4-(3-Methylpyridin-2-yl)benzyl alcohol
  • 3-Methylpyridine derivatives

Uniqueness

4-(3-Methylpyridin-2-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications .

Properties

CAS No.

847446-84-8

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

4-(3-methylpyridin-2-yl)benzaldehyde

InChI

InChI=1S/C13H11NO/c1-10-3-2-8-14-13(10)12-6-4-11(9-15)5-7-12/h2-9H,1H3

InChI Key

ASHNBGQNIQIZTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

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